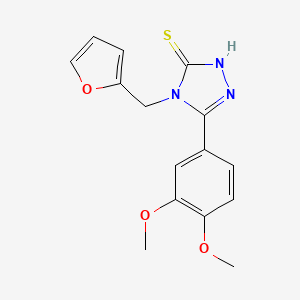![molecular formula C18H17N3O2S2 B2354081 2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627045-96-9](/img/structure/B2354081.png)
2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a fascinating compound in organic chemistry with a complex and intriguing structure This compound exhibits unique chemical properties that make it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves the following key steps:
Formation of the Pyrimidine Ring: The synthesis begins with the construction of the pyrimidine ring through the reaction of appropriate aldehydes or ketones with guanidine or its derivatives under basic conditions.
Introduction of the Quinoline Moiety: The pyrimidine ring is then fused with a quinoline derivative through a cyclization reaction, often mediated by a strong acid or a Lewis acid catalyst.
Addition of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a suitable thiophene derivative and a palladium catalyst.
Thioether Formation: The final step involves the addition of allyl thiol to the compound, which is facilitated by a nucleophilic substitution reaction under mild conditions.
Industrial Production Methods: For large-scale industrial production, the synthesis may be optimized for efficiency, yield, and cost-effectiveness. Common strategies include:
Using more robust catalysts and reagents that are economically feasible.
Implementing continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Utilizing automation and high-throughput screening to identify the best reaction conditions and optimize the process.
Chemical Reactions Analysis
Types of Reactions: 2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione undergoes various types of reactions, including:
Oxidation: This compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the reagents and conditions used. Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be employed to modify the thiophene or quinoline rings. Common reducing agents include lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can modify the allyl or thiophenyl groups. Typical reagents for these reactions include alkyl halides, amines, or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield sulfoxides or sulfones, while reduction can result in deoxygenated or fully reduced compounds
Scientific Research Applications
2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has several scientific research applications:
Chemistry: In organic chemistry, it serves as a versatile building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown promise in biological studies, particularly in the modulation of enzyme activity and protein interactions.
Medicine: Preliminary studies suggest potential medicinal applications, such as antiviral, antibacterial, or anticancer properties, due to its unique structural features.
Industry: It is used in the development of advanced materials, such as organic semiconductors or catalysts, due to its electronic properties and chemical stability.
Mechanism of Action
The compound's mechanism of action depends on its specific application. In biological contexts, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and resulting in various biological effects. The presence of the quinoline and thiophene rings likely contributes to its ability to interact with these targets through π-π stacking interactions, hydrogen bonding, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(methylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
2-(ethylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
2-(propylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Uniqueness: What sets 2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione apart from similar compounds is the presence of the allylthio group, which can participate in unique chemical reactions and interactions that methyl, ethyl, and propyl analogs cannot. This gives it distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-prop-2-enylsulfanyl-5-thiophen-2-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-2-8-25-18-20-16-15(17(23)21-18)14(12-7-4-9-24-12)13-10(19-16)5-3-6-11(13)22/h2,4,7,9,14H,1,3,5-6,8H2,(H2,19,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSKPKJWAXSMMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CS4)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
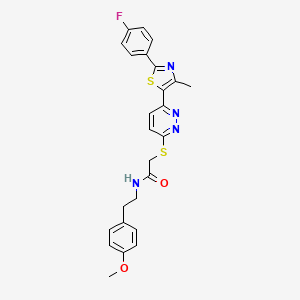
![N-[(2,2-Difluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2353999.png)
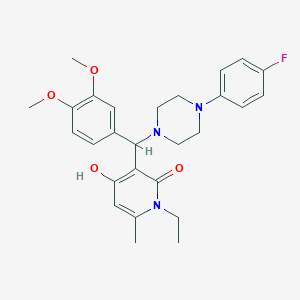
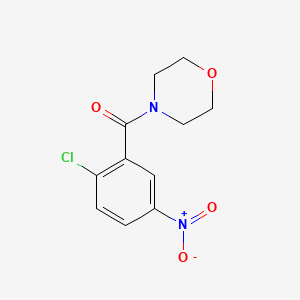
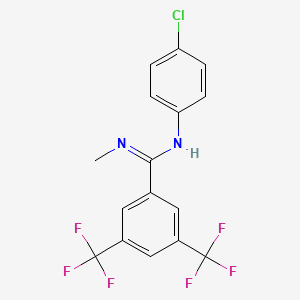
![ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354005.png)
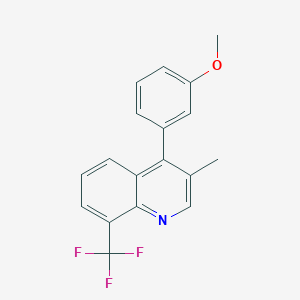
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2354007.png)
![5-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2354009.png)
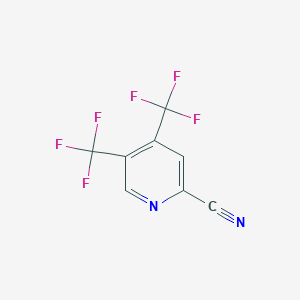
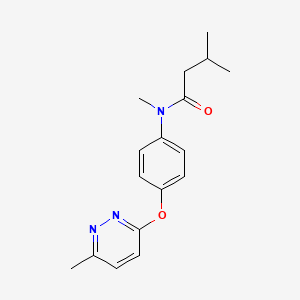
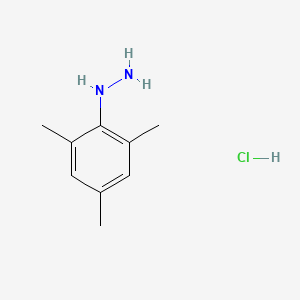
![7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2354017.png)
